molecular formula C17H14ClNO B11839800 1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanol CAS No. 6334-29-8

1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanol

Cat. No.: B11839800
CAS No.: 6334-29-8
M. Wt: 283.7 g/mol
InChI Key: LLUZAYZRXRQYBD-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanol is a chemical compound with the molecular formula C17H14ClNO and a molar mass of 283.75 g/mol . This compound is known for its unique structure, which includes a quinoline ring substituted with a chlorophenyl group and an ethanol moiety. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanol typically involves the reaction of 4-chloroaniline with 2-chloroquinoline in the presence of a base, followed by reduction of the resulting intermediate . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanol can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

6334-29-8

Molecular Formula

C17H14ClNO

Molecular Weight

283.7 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)quinolin-4-yl]ethanol

InChI

InChI=1S/C17H14ClNO/c1-11(20)15-10-17(12-6-8-13(18)9-7-12)19-16-5-3-2-4-14(15)16/h2-11,20H,1H3

InChI Key

LLUZAYZRXRQYBD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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